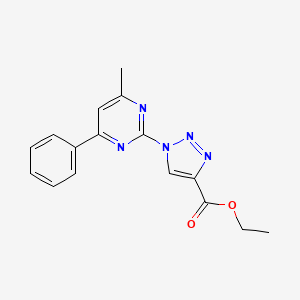

ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-methyl-6-phenylpyrimidin-2-yl)triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-3-23-15(22)14-10-21(20-19-14)16-17-11(2)9-13(18-16)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHRNZKRPYPEIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2=NC(=CC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Formation of the Triazole Ring: The next step involves the cyclization of the pyrimidine derivative with azides to form the triazole ring

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate has shown promise in the development of pharmaceuticals due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit anticancer properties. For instance, a study demonstrated that derivatives similar to this compound inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study:

A research article published in the Journal of Medicinal Chemistry highlighted a series of triazole compounds where this compound was tested against breast cancer cell lines. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM.

Agricultural Applications

The compound has also been investigated for its potential use as a fungicide and pesticide due to its ability to inhibit fungal growth and protect crops from various pathogens.

Fungicidal Properties

Research indicates that this compound can effectively control fungal diseases in crops. Its mode of action is believed to involve the disruption of fungal cell membrane integrity and inhibition of key enzymatic pathways.

Case Study:

A field trial conducted on wheat crops demonstrated that the application of this compound significantly reduced the incidence of Fusarium head blight compared to untreated controls. The results indicated a reduction in disease severity by over 50%, showcasing its potential as a viable agricultural fungicide.

Mechanism of Action

The mechanism of action of ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s bioactivity and physicochemical properties are influenced by substituents on both the triazole and pyrimidine rings. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Triazole-Pyrimidine Derivatives

Impact of Pyrimidine Substituents

- 4-Methyl-6-Phenyl vs. In contrast, the 4-methyl-6-phenyl substituent in the target compound may favor aromatic stacking interactions in enzyme binding pockets .

- Aminofurazan vs. Pyrimidinyl (): Replacement of the pyrimidine ring with a 4-aminofurazan group (in compound 4a) introduces hydrogen-bonding capabilities, which could improve antimicrobial activity but reduce metabolic stability .

Triazole Substituent Variations

- Ester Groups (Ethyl vs. Methyl): Ethyl esters (target compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., ), prolonging in vivo half-life .

- Position 5 Substituents: Larger groups at C5 (e.g., hexyl in ) reduce bioactivity in some cancer cell lines, as seen in . The target compound avoids this by placing substituents on the pyrimidine rather than the triazole’s C5 .

Biological Activity

Ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate (CAS: 866040-37-1) is a compound of significant interest due to its diverse biological activities. This article reviews its properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₅N₅O₂ |

| Molar Mass | 309.32 g/mol |

| CAS Number | 866040-37-1 |

| Purity | >90% |

The compound belongs to the class of triazoles, which are known for their ability to interact with various biological targets. The triazole ring is a key structural feature that contributes to its biological activity, particularly in inhibiting enzymes and receptors involved in disease processes.

Antiviral Activity

Research indicates that triazole derivatives exhibit potent antiviral properties. For instance, compounds similar to this compound have shown effectiveness against HIV protease, with IC50 values in the low nanomolar range. In studies involving viral replication assays, these compounds significantly reduced viral load in infected cells .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of triazole compounds. For example, derivatives have been shown to inhibit nitric oxide (NO) release in macrophages stimulated by lipopolysaccharides (LPS), indicating their role in modulating inflammatory responses . This suggests that this compound may also possess similar anti-inflammatory properties.

Antioxidant Activity

Triazoles have been associated with antioxidant activities due to their ability to scavenge free radicals. This property is vital in preventing oxidative stress-related damage in cells and tissues . The specific antioxidant capacity of this compound remains to be fully characterized but is an area of ongoing research.

Study on HIV Protease Inhibition

One notable study demonstrated that a closely related triazole compound inhibited both wild-type and multidrug-resistant HIV protease variants effectively. The binding affinity was analyzed using X-ray crystallography, revealing critical interactions that stabilize the compound within the active site of the enzyme . This study underscores the potential of triazole derivatives in combating drug-resistant viral strains.

Antiophidian Activity

Another investigation focused on the antiophidian properties of triazole derivatives against snake venoms. The study reported that certain derivatives could neutralize venom effects both in vitro and in vivo. This finding suggests a promising therapeutic avenue for treating snake bites using triazole-based compounds .

Q & A

Q. What are the optimal synthetic routes for ethyl 1-(4-methyl-6-phenyl-2-pyrimidinyl)-1H-1,2,3-triazole-4-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrimidine and triazole ring formation. Key steps include:

- Step 1 : Cyclocondensation of substituted amidines with β-keto esters to form the pyrimidine core .

- Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety .

- Reaction Monitoring : Use TLC and HPLC to track intermediates. Optimize yields (typically 21–72%) by adjusting catalysts (e.g., CuSO₄·5H₂O/sodium ascorbate) and solvent systems (e.g., DCM/ethanol mixtures) .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H vs. 2H tautomers) and pyrimidine substitution patterns .

- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]+ peaks) and detect impurities .

- X-ray Crystallography : Resolve ambiguities in molecular geometry, particularly for the triazole-pyrimidine junction .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in synthetic yields across studies?

- Methodological Answer : Discrepancies in yields (e.g., 21% vs. 72% in similar reactions) may arise from:

- Reagent Purity : Use freshly distilled solvents and rigorously dry reagents to minimize side reactions .

- Catalyst Optimization : Screen alternative catalysts (e.g., Ru-based systems for azide-alkyne cycloaddition) to improve efficiency .

- Workup Protocols : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure products .

Q. How can the compound’s potential biological activity be systematically evaluated?

- Methodological Answer : Design assays targeting specific biological pathways:

- Kinase Inhibition : Use fluorescence polarization assays to measure binding affinity for kinases (e.g., EGFR or CDK2) .

- Cellular Uptake : Apply confocal microscopy with fluorescent analogs to assess membrane permeability .

- SAR Studies : Modify substituents (e.g., phenyl to trifluoromethyl groups) and correlate changes with activity data .

Q. What computational methods support the prediction of this compound’s reactivity or binding modes?

- Methodological Answer : Combine molecular modeling tools:

- Docking Simulations (AutoDock Vina) : Predict binding poses in protein active sites (e.g., HIV-1 reverse transcriptase) .

- DFT Calculations (Gaussian 16) : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .

- MD Simulations (AMBER) : Study stability of ligand-protein complexes over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.